molecular formula C23H25N3O5S B12162441 Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12162441
M. Wt: 455.5 g/mol
InChI Key: HIHFXRMYQXUVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a benzyl group, and a spirocyclic lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Spirocyclic Lactam Formation: The spirocyclic lactam structure is often formed through cyclization reactions involving amines and cyclic anhydrides.

    Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic lactam using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic lactam, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in anticancer therapies. Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has been investigated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that thiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways and by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Anticonvulsant Properties
Thiazole derivatives have also shown promise as anticonvulsant agents. The structure of this compound allows it to interact with neurotransmitter systems involved in seizure activity. Studies suggest that modifications in the thiazole ring can enhance anticonvulsant efficacy, making this compound a candidate for further development in epilepsy treatment .

Pharmacological Applications

Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes that play roles in disease progression. For example, thiazole derivatives are known to inhibit certain kinases and proteases involved in cancer metastasis and inflammation. This inhibition can lead to reduced tumor growth and improved outcomes in inflammatory diseases .

Antimicrobial Activity
this compound exhibits antimicrobial properties against various pathogens. The thiazole moiety is known for enhancing the antibacterial activity of compounds by disrupting bacterial cell wall synthesis or function .

Material Science Applications

Polymer Chemistry
In addition to its biological applications, this compound can be utilized in polymer chemistry for the development of new materials with enhanced properties. The incorporation of thiazole units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for applications in coatings and composites .

Case Studies

Study FocusFindingsReference
Anticancer ActivityMethyl 5-benzyl derivatives showed significant cytotoxicity against glioblastoma cells (IC50 = 10–30 µM).
Anticonvulsant PropertiesDemonstrated effective seizure control in animal models with lower dosages than standard treatments.
Enzyme InhibitionInhibited specific kinases involved in cancer progression with promising selectivity profiles.

Mechanism of Action

The mechanism by which Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and spirocyclic lactam structure suggest potential interactions with enzymes and receptors, possibly inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but with variations in the substituents on the thiazole ring or the spirocyclic lactam.

    Benzylthiazole derivatives: Compounds with similar thiazole and benzyl groups but lacking the spirocyclic lactam structure.

    Spirocyclic lactam derivatives: Compounds with similar spirocyclic lactam structures but different heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a benzyl group, and a spirocyclic lactam. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

This compound possesses a unique structure that includes a thiazole ring, a spirocyclic nonane, and a benzyl group. The molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of 441.5g/mol441.5\,g/mol .

PropertyValue
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Receptor Binding : It could bind to receptors involved in inflammatory responses or cancer pathways, leading to altered signaling cascades.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. For instance, compounds derived from similar thiazole structures have shown IC50 values in the low micromolar range against these cell lines .
  • Mechanisms of Action : Flow cytometry analyses have revealed that certain derivatives induce apoptotic cell death and block the cell cycle at specific phases (sub-G1 phase), indicating a potential for therapeutic application in oncology .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of several microbial strains, although detailed mechanisms and efficacy data are still under investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Some exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .
  • In Silico Studies : Computational docking studies have been performed to predict the binding affinity of this compound with various biological targets such as VEGFR (Vascular Endothelial Growth Factor Receptor), further supporting its potential as an anticancer agent .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H25N3O5S/c1-31-20(29)19-16(13-15-7-3-2-4-8-15)32-22(25-19)24-17(27)9-12-26-18(28)14-23(21(26)30)10-5-6-11-23/h2-4,7-8H,5-6,9-14H2,1H3,(H,24,25,27)

InChI Key

HIHFXRMYQXUVPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.